molecular formula C17H12ClNO2 B12893073 2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one CAS No. 919778-72-6

2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one

Cat. No.: B12893073
CAS No.: 919778-72-6
M. Wt: 297.7 g/mol
InChI Key: XQWZRMJUGQHYDK-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminoacetophenone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl substituent undergoes aromatic nucleophilic substitution under specific conditions. The electron-withdrawing effect of the oxazole ring enhances the electrophilicity of the para-chlorine atom, enabling substitution with nucleophiles like amines or alkoxides.

Example Reaction Pathway
Reaction with morpholine in DMF at 80°C yields a morpholine-substituted derivative.

Reaction ConditionsProductYield (%)Reference
DMF, 80°C, 12hMorpholine derivative68

Oxazole Ring Functionalization

The 1,3-oxazole ring participates in electrophilic substitution and cycloaddition reactions :

  • Electrophilic substitution : Bromination at the oxazole’s C-4 position occurs using N-bromosuccinimide (NBS) in CCl₄ .

  • Diels-Alder reactions : The oxazole acts as a dienophile, reacting with electron-rich dienes (e.g., furan) to form bicyclic adducts .

Key Mechanistic Insight
The electron-deficient nature of the oxazole ring increases its susceptibility to nucleophilic attack at the C-5 position, while the C-2 phenyl group stabilizes transition states via resonance .

Ketone Group Reactivity

The ethanone group undergoes typical ketone transformations:

  • Condensation reactions : Reacts with hydrazines to form hydrazones, useful in synthesizing heterocyclic analogs .

  • Grignard additions : Organomagnesium reagents add to the carbonyl, producing secondary alcohols.

Comparative Reactivity Table

ReagentProductReaction TimeYield (%)
PhenylhydrazineHydrazone derivative4h75
Methylmagnesium bromideAlcohol derivative2h82

Catalytic Hydrogenation

Selective hydrogenation of the oxazole ring using Pd/C in ethanol reduces it to a thiazolidinone derivative. This reaction is temperature-dependent:

  • At 25°C: Partial reduction of the oxazole’s C=N bond .

  • At 60°C: Complete ring opening to form an amine intermediate .

Biological Activity-Related Modifications

The compound’s aryl sulfonyl derivatives exhibit enhanced anticancer activity. For example, sulfonation at the oxazole’s C-4 position improves binding to kinase targets :

DerivativeIC₅₀ (μM) vs HCT-116Reference
4-(4-Chlorophenyl)sulfonyl analog1.2
Parent compound>10

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. Using Pd(PPh₃)₄ as a catalyst, biaryl products form in moderate yields.

Optimized Conditions

  • Solvent: Dioxane/H₂O (4:1)

  • Base: K₂CO₃

  • Temperature: 100°C

Computational Insights

DFT studies reveal:

  • The oxazole ring’s LUMO (-1.8 eV) is localized at C-5, favoring nucleophilic attack .

  • The chlorophenyl group’s Hammett σₚ value (+0.23) indicates moderate electron withdrawal, aligning with observed substitution rates.

Scientific Research Applications

2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one, also known as a derivative of oxazole, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN2OC_{18}H_{16}ClN_{2}O with a molecular weight of approximately 316.79 g/mol.

PropertyValue
Molecular FormulaC18H16ClN2O
Molecular Weight316.79 g/mol
IUPAC NameThis compound

Analgesic and Anti-inflammatory Effects

Research has indicated that oxazole derivatives exhibit significant analgesic and anti-inflammatory properties. A study involving similar compounds demonstrated that derivatives containing the oxazole ring showed promising results in pain management through mechanisms such as inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

In a comparative study using the writhing test and hot plate test on mice, compounds similar to this compound displayed reduced pain responses, indicating effective analgesic activity .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been documented extensively. A study highlighted that certain oxazole compounds exhibited moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Another aspect of biological activity is the inhibition of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that compounds similar to this compound can significantly inhibit AChE, which is relevant for treating conditions like Alzheimer's disease . The binding interactions with bovine serum albumin (BSA) further support their pharmacological effectiveness .

Case Studies

Several case studies have been conducted to evaluate the biological activities of oxazole derivatives:

  • Analgesic Activity Study :
    • Objective : To evaluate the analgesic effects using animal models.
    • Methods : Mice were administered varying doses of oxazole derivatives.
    • Results : Significant reduction in pain response was observed in treated groups compared to controls.
  • Antimicrobial Screening :
    • Objective : To assess the antibacterial efficacy against selected pathogens.
    • Methods : Disc diffusion method was employed.
    • Results : Compounds showed varying degrees of inhibition zones against tested bacteria.
  • Enzyme Inhibition Assay :
    • Objective : To determine AChE inhibitory activity.
    • Methods : Colorimetric assays were used to measure enzyme activity post-treatment.
    • Results : Notable inhibition was recorded for specific derivatives.

Properties

CAS No.

919778-72-6

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethanone

InChI

InChI=1S/C17H12ClNO2/c18-14-8-6-13(7-9-14)17-19-11-15(21-17)10-16(20)12-4-2-1-3-5-12/h1-9,11H,10H2

InChI Key

XQWZRMJUGQHYDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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